molecular formula C7H5ClFNO2 B2566837 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene CAS No. 1805526-89-9

1-Chloro-3-fluoro-5-methyl-2-nitrobenzene

Cat. No.: B2566837
CAS No.: 1805526-89-9
M. Wt: 189.57
InChI Key: QXOIPAPHOLXTAP-UHFFFAOYSA-N
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Description

1-Chloro-3-fluoro-5-methyl-2-nitrobenzene is an organic compound with the molecular formula C7H5ClFNO2. It is a derivative of benzene, featuring chlorine, fluorine, methyl, and nitro functional groups. This compound is used in various chemical syntheses and industrial applications due to its unique reactivity and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-3-fluoro-5-methyl-2-nitrobenzene can be synthesized through a multi-step process involving nitration, halogenation, and methylation reactions. One common method involves the nitration of 1-chloro-3-fluoro-5-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. This reaction introduces the nitro group into the benzene ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration processes, followed by purification steps such as recrystallization or distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-fluoro-5-methyl-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Chloro-3-fluoro-5-methyl-2-nitrobenzene is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme interactions and metabolic pathways involving nitroaromatic compounds.

    Medicine: As a precursor in the development of drugs with potential therapeutic effects.

    Industry: In the production of agrochemicals, dyes, and polymers

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-fluoro-4-nitrobenzene
  • 1-Bromo-3-fluoro-5-methyl-2-nitrobenzene
  • 1-Chloro-3-fluoro-5-methylbenzene

Uniqueness

1-Chloro-3-fluoro-5-methyl-2-nitrobenzene is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. The presence of both chlorine and fluorine atoms enhances its electrophilic nature, making it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

1-chloro-3-fluoro-5-methyl-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c1-4-2-5(8)7(10(11)12)6(9)3-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOIPAPHOLXTAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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